molecular formula C21H19ClN4O3S B6559329 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-acetamidophenyl)ethanediamide CAS No. 895783-00-3

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-acetamidophenyl)ethanediamide

Cat. No.: B6559329
CAS No.: 895783-00-3
M. Wt: 442.9 g/mol
InChI Key: YZZZABVKKLNWCM-UHFFFAOYSA-N
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Description

N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-acetamidophenyl)ethanediamide is a synthetic amide derivative featuring a thiazole core substituted with a 4-chlorophenyl group and an ethyl linker connected to an ethanediamide moiety. Thiazole derivatives are widely studied for their pharmacological properties, including antimicrobial and anticancer activities .

Properties

IUPAC Name

N'-(3-acetamidophenyl)-N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3S/c1-13(27)24-16-3-2-4-17(11-16)25-20(29)19(28)23-10-9-18-12-30-21(26-18)14-5-7-15(22)8-6-14/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZZABVKKLNWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-acetamidophenyl)ethanediamide, often referred to as a thiazole derivative, is a compound that has attracted significant attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H17ClN2O2SC_{19}H_{17}ClN_{2}O_{2}S. It features a thiazole ring and an acetamidophenyl group, which are critical for its biological activity. The compound's structure can be represented as follows:

\text{N 2 2 4 chlorophenyl 1 3 thiazol 4 yl ethyl}-N'-(3-acetamidophenyl)ethanediamide}

Target Receptors:
The primary target of this compound is the D4 dopamine receptor. It acts as a potent and selective ligand , influencing dopaminergic signaling pathways that are crucial for various brain functions, including mood regulation and motor control.

Biochemical Pathways:
Dopaminergic signaling is implicated in numerous physiological processes. By modulating the activity of the D4 receptor, this compound may affect neurotransmission and has potential implications in treating disorders such as schizophrenia and ADHD.

Pharmacokinetics

The compound is reported to be soluble in DMSO but insoluble in water , which may influence its bioavailability and therapeutic efficacy. Understanding the pharmacokinetic profile is essential for optimizing its use in clinical settings.

Biological Activity

Antimicrobial Properties:
Research indicates that derivatives of thiazole compounds exhibit antimicrobial and antifungal activities. The specific compound under discussion has shown promise in inhibiting the growth of certain pathogens, making it valuable for developing new antimicrobial therapies.

Anticancer Potential:
In preclinical studies, thiazole derivatives have been explored for their anticancer properties. The compound may induce apoptosis in cancer cells through modulation of specific signaling pathways .

Case Studies

  • Induction of Oct3/4 Expression:
    A related thiazole derivative was identified as a lead structure capable of enforcing Oct3/4 expression in embryonic stem cells. This suggests potential applications in regenerative medicine and stem cell therapy .
  • Inhibition Studies:
    In vitro studies have demonstrated that this compound can inhibit specific cancer cell lines, indicating its potential as an anticancer agent. Further research is needed to elucidate the exact mechanisms involved .

Comparative Analysis

CompoundTargetBiological Activity
This compoundD4 Dopamine ReceptorAntimicrobial, Anticancer
Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylateOct3/4Induces pluripotency
AzoramideUnfolded Protein ResponseModulator

This table illustrates how different compounds with similar structural motifs can exhibit diverse biological activities based on their target receptors.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs vary in heterocyclic cores, substituents, and linker groups, which influence physicochemical properties and biological activity. Below is a detailed analysis:

Substituent Effects on Aromatic Rings

  • 4-Chlorophenyl vs. 4-Fluorophenyl (): The compound in , N~1~-(3-acetamidophenyl)-N~2~-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide, replaces chlorine with fluorine on the thiazole-attached phenyl ring.
  • Dichlorophenyl vs. Monochloro Substitution (): 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () features a dichlorophenyl group, which increases lipophilicity and electron-withdrawing effects. This could enhance target binding affinity but may elevate toxicity risks compared to monosubstituted analogs .

Heterocyclic Core Modifications

  • Thiazole vs. However, this may reduce solubility compared to the thiazole-based target compound .
  • Thiazolo-Triazole Fusion (): N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide () incorporates a fused thiazolo-triazole ring.

Amide Linker and Side Chain Variations

  • Ethanediamide vs. Acetamide () :
    The ethanediamide linker in the target compound provides two amide bonds, enabling stronger hydrogen-bonding interactions compared to the single acetamide group in ’s compound. This could improve binding to proteases or kinases .

  • Dipropyl vs.

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key properties is summarized below:

Property Target Compound (Fluoro Analog) (Imidazopyridine)
Molecular Weight (g/mol) ~454.9 (calculated) ~438.9 ~436.3
LogP ~3.1 (estimated) ~2.8 ~4.2
Hydrogen Bond Donors 3 (two amide NH, one acetamide NH) 3 1
Key Substituents 4-Cl, thiazole, ethanediamide 4-F, thiazole 6-Cl, imidazopyridine, dipropyl
Potential Targets Kinases, antimicrobial enzymes Similar to target compound CNS targets, ion channels
  • Solubility : The target compound’s ethanediamide group improves water solubility compared to ’s dipropyl analog but may be less soluble than ’s fluoro derivative due to chlorine’s hydrophobicity .
  • Metabolic Stability : The 4-chlorophenyl group in the target compound may resist oxidative metabolism better than ’s methoxy-substituted analog but could be more prone to glutathione conjugation than the fluoro analog .

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